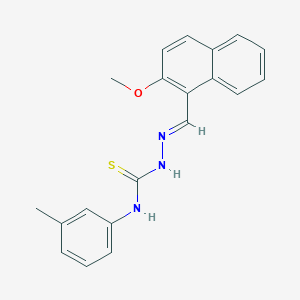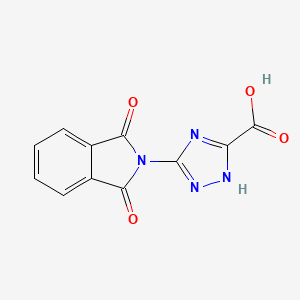
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-1,2,4-triazole-5-carboxylic acid
描述
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-1,2,4-triazole-5-carboxylic acid, commonly known as DTIC, is a synthetic compound that has been used in scientific research for several decades. It is a potent DNA-alkylating agent that has been shown to be effective against various types of cancer.
作用机制
DTIC works by alkylating the DNA of cancer cells. It forms covalent bonds with the DNA, which leads to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, which ultimately leads to cell death. DTIC has been shown to be effective against cancer cells that are resistant to other chemotherapy drugs.
Biochemical and physiological effects:
DTIC has been shown to have several biochemical and physiological effects. It can cause DNA damage and induce apoptosis in cancer cells. It can also affect the immune system by increasing the production of cytokines and activating T cells. DTIC can cause side effects such as nausea, vomiting, and myelosuppression.
实验室实验的优点和局限性
DTIC has several advantages for lab experiments. It is a potent DNA-alkylating agent that can be used to study the effects of DNA damage on cancer cells. It can also be used in combination with other chemotherapy drugs to study their effectiveness. However, DTIC has some limitations for lab experiments. It can be toxic to normal cells, which can limit its use in certain experiments. It can also be difficult to work with due to its instability.
未来方向
There are several future directions for the study of DTIC. One area of research is the development of new analogs of DTIC that are more stable and less toxic. Another area of research is the combination of DTIC with other chemotherapy drugs to increase their effectiveness. DTIC can also be studied for its effects on the immune system and its potential as an immunomodulatory agent. Additionally, DTIC can be studied for its effects on cancer stem cells, which are believed to be responsible for cancer recurrence.
科学研究应用
DTIC has been extensively studied for its anticancer properties. It has been shown to be effective against various types of cancer, including melanoma, lymphoma, and leukemia. DTIC works by alkylating the DNA of cancer cells, which leads to cell death. It has also been used in combination with other chemotherapy drugs to increase their effectiveness.
属性
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-1H-1,2,4-triazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O4/c16-8-5-3-1-2-4-6(5)9(17)15(8)11-12-7(10(18)19)13-14-11/h1-4H,(H,18,19)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYSRGBUEJYGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC(=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



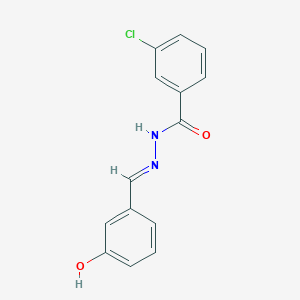
![4-[2-(3-chlorobenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3839914.png)
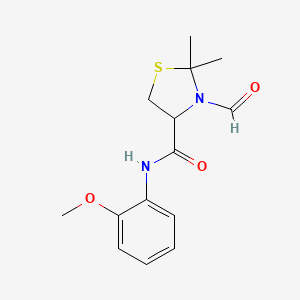
![5-{[(7-nitro-1,3-benzodioxol-5-yl)methylene]amino}-2,4-pyrimidinediol](/img/structure/B3839930.png)
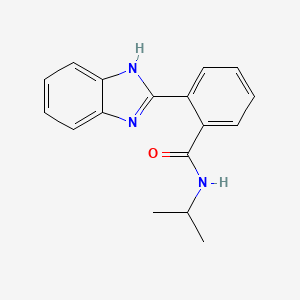

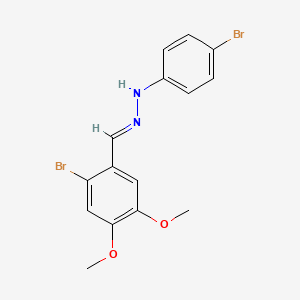
![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3839978.png)
![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B3839986.png)


![2-[(2-nitrobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3840012.png)

